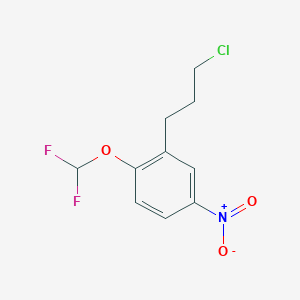![molecular formula C11H10N2O3 B14063655 (E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 2-position of the benzimidazole ring and an acrylic acid moiety, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the benzimidazole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
For industrial production, the synthesis may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2-Hydroxy-1H-benzo[d]imidazol-7-yl)acrylic acid.
Reduction: 3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)propanoic acid.
Substitution: 3-(2-Substituted-1H-benzo[d]imidazol-7-yl)acrylic acid derivatives.
科学研究应用
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
(E)-3-(2-Hydroxy-1H-benzo[d]imidazol-7-yl)acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the presence of both the methoxy group and the acrylic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
3-(2-methoxy-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-11-12-8-4-2-3-7(10(8)13-11)5-6-9(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI 键 |
PXUKEUXBIHLJEL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=CC=C2N1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)


